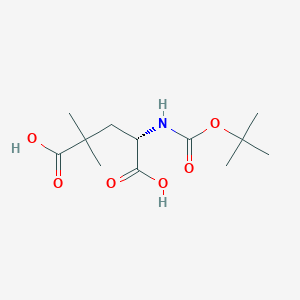

N-Boc-4-dimethyl-L-glutamic Acid

描述

壬二酸双羟肟酸是一种以其在医药和工业领域中的潜在应用而闻名的化合物。它是壬二酸的衍生物,壬二酸是一种天然存在的二羧酸,存在于小麦、黑麦和大麦等谷物中。 壬二酸双羟肟酸因其作为组蛋白脱乙酰酶抑制剂的作用而备受关注,使其成为癌症治疗和其他医疗应用的有希望的候选药物 .

准备方法

合成路线和反应条件: 壬二酸双羟肟酸的合成通常涉及壬二酸与羟胺在受控条件下的反应。 该过程从制备壬二酸开始,壬二酸可以通过油酸的臭氧化反应获得 。然后在碱(如氢氧化钠)存在下,将壬二酸与盐酸羟胺反应,生成壬二酸双羟肟酸。该反应通常在 50-70°C 的水性介质中进行。

工业生产方法: 壬二酸双羟肟酸的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和受控反应条件,以确保最终产品的稠度和质量。反应混合物通常经受纯化步骤,包括结晶和过滤,以获得纯净的化合物。

化学反应分析

反应类型: 壬二酸双羟肟酸会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的肟。

还原: 还原反应可以将壬二酸双羟肟酸转化为相应的胺。

取代: 羟肟酸基团可以参与亲核取代反应。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

取代: 胺类和硫醇类等亲核试剂可用于取代反应。

主要产物:

氧化: 形成肟。

还原: 形成胺。

取代: 形成取代的羟肟酸。

4. 科研应用

壬二酸双羟肟酸具有广泛的科研应用:

化学: 用作有机合成中的试剂和螯合剂。

生物学: 研究其在抑制组蛋白脱乙酰酶中的作用,组蛋白脱乙酰酶是参与基因表达调控的酶。

科学研究应用

Synthesis and Characterization

The synthesis of N-Boc-4-dimethyl-L-glutamic acid typically involves the protection of the amino group of L-glutamic acid using Boc anhydride. The resulting compound can be characterized by various spectroscopic methods, including NMR and mass spectrometry, ensuring high purity and yield for subsequent applications.

Applications in Peptide Synthesis

3.1. Building Block for Peptides

This compound is frequently employed as a building block in peptide synthesis due to its ability to form stable peptide bonds when coupled with other amino acids. This property is particularly useful in constructing peptides that require specific stereochemical configurations.

3.2. Use in Ionic Liquids

Recent studies have explored using this compound as part of amino acid ionic liquids (AAILs) for dipeptide synthesis. These AAILs facilitate efficient coupling reactions without the need for additional bases, enhancing reaction yields and simplifying purification processes .

Medicinal Chemistry Applications

4.1. Drug Development

This compound has been investigated in the context of developing novel therapeutic agents targeting glutamate receptors, which play crucial roles in neurological functions. Research indicates that derivatives of this compound can exhibit selective agonistic or antagonistic properties towards specific glutamate receptor subtypes, making them potential candidates for treating neurological disorders .

4.2. Synthesis of Complex Natural Products

The compound has also been utilized in the total synthesis of complex natural products, demonstrating its importance in medicinal chemistry where structural complexity is required . For instance, it has been involved in synthesizing various 4-substituted glutamates with high anti-selectivity through reactions with electrophiles like allyl bromide.

作用机制

壬二酸双羟肟酸的作用机制涉及抑制组蛋白脱乙酰酶 (HDAC)。通过抑制 HDAC,该化合物阻止乙酰基从组蛋白中去除,导致染色质结构开放和基因表达增加。 这种机制在癌症治疗中特别重要,因为它可以诱导癌细胞周期阻滞和凋亡 .

类似化合物:

丁酰苯胺羟肟酸: 另一种具有类似抗癌特性的 HDAC 抑制剂.

曲古霉素 A: 一种众所周知的 HDAC 抑制剂,因其强大的活性而被用于研究.

己酸: 结构上与壬二酸相关,但具有不同的生物活性.

独特性: 壬二酸双羟肟酸因其两个羟肟酸基团而具有独特性,这两个基团增强了其螯合金属离子和抑制 HDAC 的能力。这种双重功能使其成为一种用途广泛的化合物,在药物化学和工业过程中都有应用。

相似化合物的比较

Suberoylanilide hydroxamic acid: Another HDAC inhibitor with similar anticancer properties.

Trichostatin A: A well-known HDAC inhibitor used in research for its potent activity.

Hexanoic acid: Structurally related to azelaic acid but with different biological activities.

Uniqueness: Azelaic bishydroxamic acid is unique due to its dual hydroxamic acid groups, which enhance its ability to chelate metal ions and inhibit HDACs. This dual functionality makes it a versatile compound with applications in both medicinal chemistry and industrial processes.

生物活性

N-Boc-4-dimethyl-L-glutamic acid (N-Boc-DMG) is a derivative of L-glutamic acid, notable for its applications in peptide synthesis and biochemical research. This compound features a tert-butoxycarbonyl (Boc) protecting group, which allows for selective reactions during peptide formation, and a dimethyl ester functionality that enhances its reactivity and solubility. This article explores the biological activity of N-Boc-DMG, focusing on its roles in protein interactions, enzyme activity, and potential therapeutic applications.

- Molecular Formula : C₁₂H₂₁N₁O₆

- Molecular Weight : 275.30 g/mol

- Appearance : White solid

Applications in Biochemistry

- Peptide Synthesis : N-Boc-DMG serves as a crucial building block in the synthesis of peptides, particularly those that require modifications at the C-terminus. The Boc group protects the amino group, facilitating the formation of peptide bonds while preventing side reactions.

- Probe Molecule : It acts as a probe in studies of protein-protein interactions and enzyme activity. The structural characteristics of N-Boc-DMG allow it to mimic natural substrates or inhibitors, making it valuable for investigating various biological pathways.

- Therapeutic Potential : Research indicates that derivatives of N-Boc-DMG may modulate neurotransmitter systems due to the inherent properties of glutamic acid. This suggests potential applications in treating neurological disorders.

Protein-Protein Interactions

N-Boc-DMG has been utilized to study interactions between proteins, particularly those involving glutamate receptors. Its ability to mimic glutamate allows researchers to explore binding affinities and interaction dynamics with various proteins involved in neurotransmission .

Enzyme Activity

Studies have demonstrated that N-Boc-DMG can inhibit certain enzymes associated with glutamate metabolism. For instance, modifications to its structure have been shown to affect the activity of γ-glutamyl transpeptidase (GGT), an enzyme that plays a significant role in cancer cell metabolism .

Case Study 1: Inhibition of Glutamate Transporters

Research has focused on 4-substituted glutamic acid derivatives, including N-Boc-DMG, to evaluate their effects on glutamate transporters. These studies found that specific modifications could enhance inhibitory effects on transporter activity, suggesting potential applications in modulating excitatory neurotransmission .

Case Study 2: Neurotransmitter Modulation

In a study examining the biological activity of glutamic acid derivatives, N-Boc-DMG was shown to exhibit selective agonistic properties towards certain metabotropic glutamate receptors (mGluRs). This selectivity could lead to novel therapeutic strategies for conditions such as anxiety and depression, where glutamate signaling is disrupted .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-Boc-L-glutamic Acid | C₁₁H₁₉N₁O₄ | Lacks dimethyl substitution; primarily an amino acid building block. |

| N-Boc-4-cyanomethyl-L-glutamic Acid | C₁₄H₂₂N₂O₆ | Contains a cyanomethyl group; useful for different synthetic applications. |

| N-Boc-(p-aminobenzoyl)-L-glutamic Acid | C₁₃H₁₉N₂O₅ | Features an aromatic amine; used in targeted drug delivery systems. |

The distinct feature of N-Boc-DMG lies in its dimethyl substitution at the fourth position, enhancing solubility and reactivity compared to other derivatives.

属性

IUPAC Name |

(4S)-2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO6/c1-11(2,3)19-10(18)13-7(8(14)15)6-12(4,5)9(16)17/h7H,6H2,1-5H3,(H,13,18)(H,14,15)(H,16,17)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYJNZPQOCDRFX-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(C)(C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(C)(C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609833 | |

| Record name | N-(tert-Butoxycarbonyl)-4,4-dimethyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217624-14-0 | |

| Record name | N-(tert-Butoxycarbonyl)-4,4-dimethyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。